5'-Guanylic acid, 2'-deoxy-, monosodium salt
CAS No.: 84176-69-2
Cat. No.: VC4128425
Molecular Formula: C10H13N5NaO7P
Molecular Weight: 369.20
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84176-69-2 |
|---|---|
| Molecular Formula | C10H13N5NaO7P |
| Molecular Weight | 369.20 |
| IUPAC Name | sodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
| Standard InChI | InChI=1S/C10H14N5O7P.Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);/q;+1/p-1/t4-,5+,6+;/m0./s1 |
| Standard InChI Key | WHAXGYYQGCWDBG-FPKZOZHISA-M |
| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)[O-])O.[Na+] |
| SMILES | C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)[O-])O.[Na+] |
| Canonical SMILES | C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)[O-])O.[Na+] |
Introduction
Chemical Structure and Properties
Molecular Architecture
dGMP-Na consists of three primary components:
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A 2'-deoxyribose sugar (lacking a hydroxyl group at the 2' position compared to ribose) .
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A guanine base, a purine derivative with amino and carbonyl functional groups .
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A monosodium phosphate group esterified to the 5' hydroxyl of the deoxyribose .
The molecular formula is C₁₀H₁₃N₅NaO₇P, with a molecular weight of 369.20 g/mol . Its IUPAC name is sodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 369.20 g/mol | |
| CAS Number | 84176-69-2 | |
| Solubility | Water-soluble | |
| pKa (Phosphate Group) | ~1.5 (first dissociation) | |
| Stability | Stable at physiological pH |
Stereochemical Considerations
The deoxyribose adopts a β-D-ribofuranose conformation, with the phosphate group in the 5' position . The sodium ion neutralizes one negative charge on the phosphate, enhancing solubility while retaining reactivity for enzymatic processes .
Synthesis and Production
Enzymatic Phosphorylation
dGMP-Na is synthesized via phosphorylation of 2'-deoxyguanosine using adenosine triphosphate (ATP) and kinase enzymes . This method ensures high stereochemical purity, critical for DNA polymerase compatibility .
Microbial Fermentation
Industrial-scale production employs genetically modified E. coli strains to convert glucose into deoxyguanosine intermediates, followed by chemical phosphorylation . Yields exceed 80% under optimized conditions .
Table 2: Synthetic Pathways Comparison
| Method | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| Enzymatic Phosphorylation | 75–85 | >99 | Moderate |
| Microbial Fermentation | 80–90 | 95–98 | High |
Biochemical Applications
DNA Synthesis
dGMP-Na is a substrate for DNA polymerases during replication and repair. Its incorporation into oligonucleotides is template-directed, with kinetic parameters (e.g., ) optimized for high-fidelity synthesis .
Signal Transduction
As a precursor to cyclic diguanylate (c-di-GMP), dGMP-Na regulates bacterial biofilm formation and virulence . The sodium salt’s solubility facilitates its use in in vitro signaling assays .
Pharmaceutical Relevance
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Antiviral Agents: dGMP analogs inhibit viral polymerases (e.g., HIV reverse transcriptase) by chain termination .
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Cancer Therapeutics: Incorporation into DNA disrupts replication in rapidly dividing cells, a mechanism exploited by chemotherapeutics like gemcitabine .
Stability and Degradation
Hydrolytic Stability
The phosphate ester bond hydrolyzes under acidic (pH < 3) or alkaline (pH > 10) conditions, yielding 2'-deoxyguanosine and inorganic phosphate . At pH 7.4, the half-life exceeds 6 months at 25°C .
Thermal Degradation
Decomposition occurs above 180°C, with endothermic peaks at 220°C (DSC data) . Lyophilized formulations retain >95% potency after 24 months at −20°C .
Recent Research Advancements
Structural Modifications
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5'-Thiophosphate Derivatives: Substituting oxygen with sulfur enhances resistance to phosphatases, prolonging intracellular activity .
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Fluorescent Probes: Conjugation with cyanine dyes enables real-time tracking of DNA synthesis in live cells .
Catalytic Applications
dGMP-Na serves as a cofactor in DNAzyme-catalyzed reactions, enabling sequence-specific RNA cleavage for gene therapy .
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